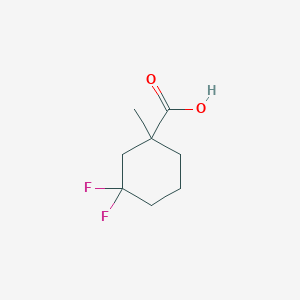
3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1783945-67-4 . It has a molecular weight of 178.18 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered cyclohexane ring with two fluorine atoms attached to the third carbon atom and a methyl group and a carboxylic acid group attached to the first carbon atom . The Inchi Code for this compound is 1S/C8H12F2O2/c1-7(6(11)12)3-2-4-8(9,10)5-7/h2-5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Transformation
3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid's derivatives demonstrate a wide range of applications in organic synthesis and drug discovery. For instance, the deoxyfluorination of carboxylic acids using CpFluor facilitates the efficient transformation of various carboxylic acids into acyl fluorides, highlighting the potential of fluorinated compounds in enhancing reaction conditions and product stability (Wang et al., 2021). Moreover, the synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue of pharmacologically relevant cyclohexanecarboxylic acids, reveals its promising role as a building block in drug discovery, offering insights into the impact of fluorine atoms on molecular properties such as conformation and lipophilicity (Mykhailiuk et al., 2013).
Environmental Chemistry
The degradation of fluorotelomer alcohols to perfluorinated carboxylic acids (PFCAs) in the atmosphere indicates a significant environmental pathway through which fluorinated compounds, including derivatives of this compound, contribute to global contamination. This degradation process suggests the need for a deeper understanding of the environmental fate and impacts of such substances (Ellis et al., 2004).
Catalysis and Reactions
Research into the alkylation of benzene with cyclic ethers in superacidic media explores the reactivity and product formation involving cyclic compounds, potentially including fluorinated cyclohexane derivatives. This work demonstrates the versatility of superacids in promoting complex reactions, offering pathways to novel compounds and reaction mechanisms (Molnár et al., 2003).
Fluorous Biphase Reactions
The study of selective solvent interactions in fluorous reaction systems, using mixtures of chloroform and perfluoro(methylcyclohexane), sheds light on the unique solvation dynamics in fluorous phases. This research has implications for the development of more efficient and selective fluorous biphase reactions, relevant to the manipulation and application of fluorinated cyclohexane compounds (Gerig, 2005).
Safety and Hazards
The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The GHS Pictograms signal word is "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3,3-difluoro-1-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-7(6(11)12)3-2-4-8(9,10)5-7/h2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCCZXXOFXTRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2954954.png)
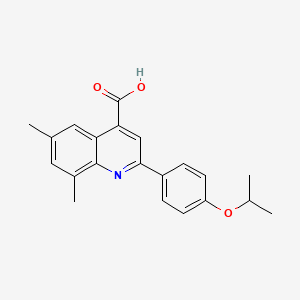


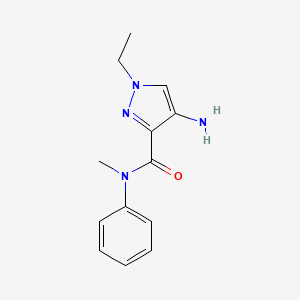
![13-Methyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2954961.png)
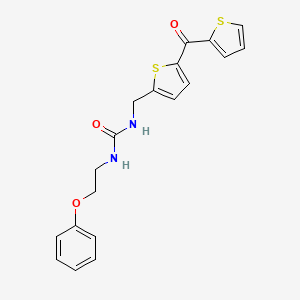
![N1-(4-fluorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2954965.png)

![1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane](/img/structure/B2954967.png)
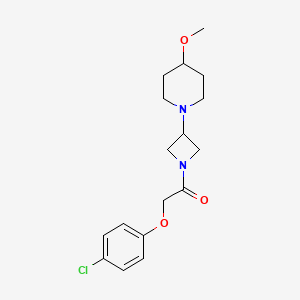
![1-[4-(Methylthio)phenyl]ethanamine](/img/structure/B2954969.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2954970.png)

